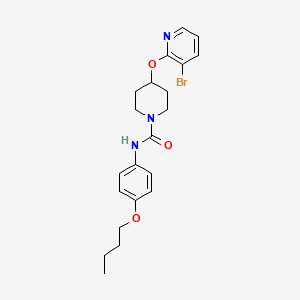
4-((3-溴吡啶-2-基)氧基)-N-(4-丁氧基苯基)哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" is a nitrogenous organic molecule that is likely to possess biological activity given its structural similarity to other piperidine carboxamides. Piperidine carboxamides are a class of compounds known for their antiproliferative properties, as seen in the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have been identified as tubulin inhibitors and show potent antiproliferative activity .
Synthesis Analysis
The synthesis of related piperidine carboxamide compounds typically involves multiple steps, including acylation, deprotection, and salt formation, as demonstrated in the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride . Another example includes the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which involved cyclization, treatment with piperazine, and further reaction with arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of piperidine carboxamides can be elucidated using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction (XRD) can be used to determine the crystal structure, while density functional theory (DFT) calculations can optimize the molecular structure and compare it with experimental data . These techniques would be essential in analyzing the molecular structure of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide".
Chemical Reactions Analysis
The reactivity of piperidine carboxamides can be inferred from studies on similar compounds. For instance, the synthesis of related compounds often involves reactions with piperazine and various aryl halides or boronic acids in the presence of catalysts like Pd(PPh3)2Cl2 . The chemical reactions involved in the synthesis and modification of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" would likely follow similar pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides can be studied using DFT to reveal molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis . These computational studies can provide insights into the stability, reactivity, and potential interaction of "4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide" with biological targets. The compound's solubility, melting point, and other physical properties would also be important to characterize for its potential application in a biological context.
科学研究应用
合成与表征
4-((3-溴吡啶-2-基)氧基)-N-(4-丁氧基苯基)哌啶-1-甲酰胺是一种化合物,属于研究其新合成途径和在药物化学中潜在应用的更广泛的化合物类别。研究探索了相关哌啶衍生物的有效合成方法,提供了对这些化合物的化学特性和潜在用途的见解。例如,已经开发了 5,7-二芳基吡啶并[4,3-d]嘧啶和取代的吡唑并[4,3-c]吡啶-3-醇的新型合成路线,展示了哌啶衍生物在创建具有潜在生物活性的杂环化合物中的多功能性 (V. Vijayakumar, P. Karthikeyan, S. Sarveswari, 2014) (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014)。
生物活性与药理应用
对新药理活性化合物的寻找导致了哌啶衍生物作为潜在治疗剂的探索。例如,已经确定了特定的哌啶衍生物作为可溶性环氧化物水解酶的抑制剂,表明它们在开发新型治疗剂中具有潜在用途 (R. Thalji, J. McAtee, S. Belyanskaya, et al., 2013)。此外,食欲素-1 受体机制在强迫性食物消耗中的作用突出了哌啶衍生物在研究和潜在治疗饮食失调中的重要性 (L. Piccoli, M. M. Bonaventura, C. Cifani, et al., 2012)。
抗菌和抗真菌特性
对哌啶衍生物的抗菌和抗真菌特性的研究产生了对各种细菌和真菌菌株具有显着活性的化合物。这强调了这些化合物在解决抗生素耐药性和开发新型抗菌剂方面的潜力 (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015)。
属性
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(4-butoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3/c1-2-3-15-27-17-8-6-16(7-9-17)24-21(26)25-13-10-18(11-14-25)28-20-19(22)5-4-12-23-20/h4-9,12,18H,2-3,10-11,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIXUSOSVCFGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)
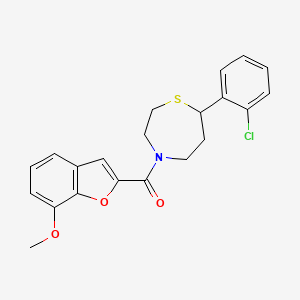

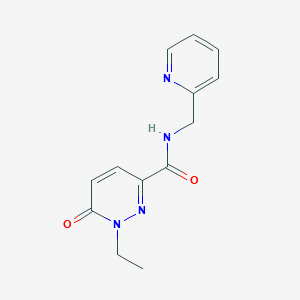
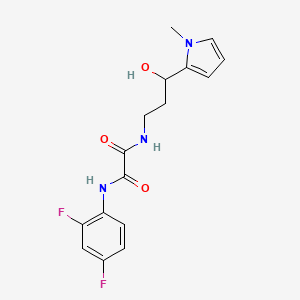
![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)
![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)
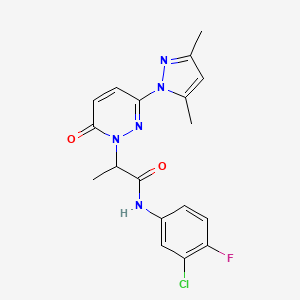
![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)
